molecular formula C9H15NO B12889061 (3aS,9aR)-3a,4,5,6,7,8,9,9a-Octahydrocycloocta[d][1,2]oxazole CAS No. 61080-95-3

(3aS,9aR)-3a,4,5,6,7,8,9,9a-Octahydrocycloocta[d][1,2]oxazole

Cat. No.: B12889061
CAS No.: 61080-95-3
M. Wt: 153.22 g/mol
InChI Key: IDFGIBGRCXNVSC-DTWKUNHWSA-N
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Description

Trans-3a,4,5,6,7,8,9,9a-octahydrocycloocta[d]isoxazole is a heterocyclic compound that features a unique structure with an isoxazole ring fused to a cyclooctane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-3a,4,5,6,7,8,9,9a-octahydrocycloocta[d]isoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclooctene with nitrones under photochemical conditions to form the desired isoxazole ring . The reaction conditions often include the use of a singlet sensitizer such as methyl benzoate and solvents like diethyl ether and hexanes .

Industrial Production Methods

Industrial production of trans-3a,4,5,6,7,8,9,9a-octahydrocycloocta[d]isoxazole may involve similar synthetic routes but on a larger scale. The use of flow chemistry setups for photochemical reactions can enhance the efficiency and yield of the compound . This method allows for continuous production and better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Trans-3a,4,5,6,7,8,9,9a-octahydrocycloocta[d]isoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the isoxazole ring to other functional groups.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted isoxazole derivatives .

Mechanism of Action

The mechanism of action of trans-3a,4,5,6,7,8,9,9a-octahydrocycloocta[d]isoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved depend on the specific application and the target molecules .

Properties

CAS No.

61080-95-3

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

(3aS,9aR)-3a,4,5,6,7,8,9,9a-octahydrocycloocta[d][1,2]oxazole

InChI

InChI=1S/C9H15NO/c1-2-4-6-9-8(5-3-1)7-10-11-9/h7-9H,1-6H2/t8-,9+/m0/s1

InChI Key

IDFGIBGRCXNVSC-DTWKUNHWSA-N

Isomeric SMILES

C1CCC[C@@H]2[C@@H](CC1)C=NO2

Canonical SMILES

C1CCCC2C(CC1)C=NO2

Origin of Product

United States

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